N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Catalog No.
S787800
CAS No.
146747-65-1
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

CAS Number

146747-65-1

Product Name

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

IUPAC Name

benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2

InChI Key

PECCPMURUGQWAT-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3

Synthesis and Chemical Modifications:

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a valuable starting material for the synthesis of various complex molecules due to its unique bicyclic structure and the presence of the Cbz (carbobenzyloxy) protecting group. The Cbz group can be selectively removed under mild conditions, allowing for further functionalization of the nitrogen atom. Studies have reported its use in the synthesis of diverse scaffolds, including:

  • Tropane alkaloids: N-Cbz-9-azabicyclo[3.3.1]nonan-3-one has been employed as a key intermediate in the synthesis of tropane alkaloids, a class of natural products with diverse biological activities. Source: European Journal of Medicinal Chemistry, 2008
  • Inhibitors of acetylcholinesterase: This compound has also been utilized in the development of novel inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease and other neurodegenerative disorders. Source: Bioorganic & Medicinal Chemistry Letters, 2006:
  • Ligands for transition metals: The controlled functionalization of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one enables the creation of tailored ligands for transition metals, finding applications in catalysis and material science. Source: Dalton Transactions, 2010

Biological Activity Exploration:

While the primary application of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one lies in its role as a synthetic precursor, some studies have also explored its potential direct biological activities. These investigations suggest:

  • Antibacterial properties: Research has shown that N-Cbz-9-azabicyclo[3.3.1]nonan-3-one exhibits moderate antibacterial activity against certain bacterial strains. Source: Molecules, 2010
  • Antiproliferative effects: In preliminary studies, the compound has demonstrated antiproliferative effects against some cancer cell lines. However, further research is needed to understand the mechanisms underlying this activity and its potential therapeutic implications. Source: Arzneimittel-Forschung, 2004:

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. The term "Cbz" refers to the benzyloxycarbonyl group, which is commonly used in organic synthesis for protecting amines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, including:

  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic attacks, allowing for modifications that can enhance its biological activity.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, altering the compound's properties and reactivity.
  • Formation of Derivatives: The structure can be modified to create derivatives with varying biological activities.

These reactions are essential for exploring the compound's potential as a therapeutic agent and for synthesizing analogs with improved efficacy.

Research indicates that N-Cbz-9-azabicyclo[3.3.1]nonan-3-one exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agents: Preliminary studies suggest it may possess antimicrobial properties.
  • Neuroactive Compounds: Given its structural similarity to certain neurotransmitters, it may interact with neural pathways, potentially influencing cognitive functions.

Further investigation is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one typically involves several steps:

  • Formation of the Bicyclic Structure: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Cbz Group: The benzyloxycarbonyl group is introduced via standard protection strategies for amines.
  • Isolation and Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Various synthetic routes have been documented, highlighting the versatility in its preparation .

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Chemical Biology: It can serve as a tool compound for studying biological processes due to its ability to interact with biomolecules.

The ongoing research into its applications underscores its significance in medicinal chemistry.

Interaction studies involving N-Cbz-9-azabicyclo[3.3.1]nonan-3-one focus on:

  • Receptor Binding Affinity: Investigating how well it binds to specific receptors, particularly those related to neurotransmission.
  • Enzyme Inhibition: Assessing its role as an inhibitor in biochemical pathways, which may reveal new therapeutic targets.

These studies are crucial for understanding how this compound might influence biological systems and contribute to drug design.

Several compounds share structural similarities with N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, including:

Compound NameStructural FeaturesUnique Aspects
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneMethyl substitution at the nitrogen positionPotentially altered pharmacokinetics
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBenzyl group instead of CbzDifferent reactivity due to substitution
9-Azabicyclo[3.3.1]nonan-3-oneLacks protective groupsMore reactive due to unprotected amine

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one stands out due to its protective group that enhances stability and modulates reactivity, making it a valuable candidate for further exploration in medicinal chemistry.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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